Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one
Abstract & Strategic Relevance
In modern drug discovery, the strategic placement of halogens and heterocycles is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one (CAS: 1504551-75-0) is a highly versatile, commercially available fluorinated heteroaryl ketone building block[1][2]. Featuring a bi-aryl architecture bridged by an ethanone linker, this compound serves as a critical precursor for synthesizing complex pharmacophores, including p38 MAP kinase inhibitors and advanced heterocyclic systems. The 2-fluoro-3-methylphenyl moiety provides unique steric shielding and metabolic stability, while the pyridin-4-yl group acts as a robust hydrogen bond acceptor.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in both synthetic reactions and biological assays. The quantitative data is summarized below for rapid reference, based on commercial molecular data provided by 2[2] and hazard classifications outlined by 1[3].
| Property | Value / Description |
| Chemical Name | 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one |
| CAS Number | 1504551-75-0 |
| Molecular Formula | C₁₄H₁₂FNO |
| Molecular Weight | 229.25 g/mol |
| Topological Polar Surface Area (TPSA) | ~46.9 Ų (N: 29.9, O: 17.0) |
| Estimated LogP | ~2.6 |
| Hazard Classifications (GHS) | Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336) |
Core Synthetic Methodology: The Claisen Condensation
The primary synthetic route for 2-(pyridin-4-yl)ethan-1-one derivatives relies on a highly controlled Claisen-type condensation, as detailed in the4[4].
Causality & Mechanistic Rationale
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Base Selection (LiHMDS): Lithium bis(trimethylsilyl)amide (LiHMDS) is explicitly chosen over weaker bases. Its pKa (~26) is perfectly calibrated to quantitatively deprotonate the weakly acidic methyl group of 4-picoline (stabilized by the electron-withdrawing pyridine ring) without acting as a nucleophile toward the ester carbonyl.
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Thermal Control (0°C to Ambient): The initial deprotonation is highly exothermic. Ice cooling is strictly required to prevent the degradation of the reactive picolyl anion and to suppress self-condensation of the starting ester.
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Self-Validating Isolation: The acidic quench converts the pyridine moiety into a water-soluble hydrochloride salt, effectively partitioning it from unreacted organic impurities. Subsequent neutralization precipitates the free base, acting as a visual and chemical validation of successful product formation.
Step-by-Step Experimental Protocol
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Anion Generation: To a rigorously dried reaction vessel containing 4-methylpyridine (1.0 eq) and ethyl 2-fluoro-3-methylbenzoate (1.1 eq) in anhydrous tetrahydrofuran (THF), add a 1.0 M solution of LiHMDS in THF (2.2 eq) dropwise under an inert argon atmosphere at 0°C[4].
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Condensation: Remove the ice bath and allow the mixture to stir at ambient temperature for 30–60 minutes. The reaction is driven to completion by the formation of the highly stable lithium enolate of the product.
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Quenching: Quench the reaction by adding 3N hydrochloric acid (HCl). Ensure the pH drops below 2 to fully protonate the pyridine nitrogen, driving the product into the aqueous phase. Wash the aqueous phase with ethyl acetate to remove unreacted ester.
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Neutralization & Isolation: Separate the aqueous layer and slowly neutralize it with saturated aqueous sodium bicarbonate (NaHCO₃) until the pH reaches 7–8. The free base of 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one will precipitate as a solid. Collect the solid by vacuum filtration, wash with distilled water, and dry under high vacuum[4].
Fig 1: Step-by-step synthetic workflow for the Claisen-type condensation.
Chemical Reactivity & Downstream Pharmacophore Generation
The structural topology of this ketone makes it a highly reactive hub for divergent synthesis in medicinal chemistry:
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Heterocycle Formation (Knorr Pyrazole Synthesis): The ketone undergoes rapid condensation with hydrazine derivatives to yield 3,5-disubstituted pyrazoles. The highly acidic alpha-carbon facilitates rapid enolization, which is the rate-determining step in the cyclization process.
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Reductive Amination: The carbonyl group can be converted into secondary or tertiary amines via reaction with primary amines and a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), generating basic pharmacophores.
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Alpha-Functionalization: The methylene bridge (-CH₂-) is flanked by two electron-withdrawing groups (carbonyl and pyridine). This dual-activation makes it highly susceptible to electrophilic halogenation (using NBS or NCS), creating precursors for complex cross-coupling reactions.
Fig 2: Key downstream synthetic pathways demonstrating building block versatility.
Analytical Characterization & Self-Validating QA
To ensure the integrity of the synthesized batch prior to downstream application, the following analytical checks must be performed to validate the structure:
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¹H NMR (400 MHz, CDCl₃): The most diagnostic signal is the characteristic singlet of the alpha-methylene protons around δ 4.2–4.4 ppm. The pyridine protons will appear as two distinct doublets (around δ 8.6 ppm for the protons adjacent to the nitrogen, and δ 7.2 ppm for the meta protons). The fluorine atom will induce characteristic J-coupling (H-F coupling) in the adjacent aromatic protons of the phenyl ring.
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LC-MS (ESI+): Electrospray ionization should yield a prominent [M+H]⁺ peak at m/z 230.1, confirming the theoretical molecular weight of 229.25 g/mol [2].
References
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Title: 1-(2-fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one - NextSDS Source: nextsds.com URL: 1
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Title: 1-(2-Fluoro-3-methylphenyl)-2-(pyridin-4-yl)ethan-1-one | Sapphire Bioscience Source: sapphirebioscience.com URL: 2
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Title: Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one - PrepChem.com Source: prepchem.com URL: 4
